molecular formula C18H15ClN2O3 B7830962 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

Cat. No.: B7830962
M. Wt: 342.8 g/mol
InChI Key: KBRXGXFBJJGGHB-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-methyl-4,5-dihydrofuro[2,3-g]indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-15-14(24-17(10)18(22)23)6-5-12-9-21(20-16(12)15)8-11-3-2-4-13(19)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRXGXFBJJGGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=NN(C=C3CC2)CC4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves multiple steps, typically starting with the preparation of the indazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(3-chlorobenzyl)-8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid include other indazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the furo[2,3-g] ring and the chlorobenzyl group, which contribute to its distinct chemical and biological properties.

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